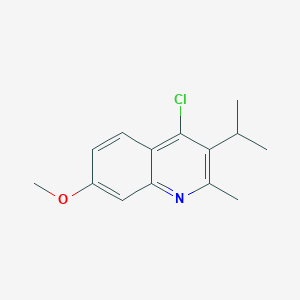

4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline is a quinoline derivative with a unique structure that includes a chloro group, an isopropyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction . Another method includes the use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-7-methoxy-2-methylquinoline

- 4-Chloro-7-fluoroquinoline

- 4-Chloro-2,8-bis(trifluoromethyl)quinoline

- 2-Chloro-7-methoxy-3-methylquinoline

- 4-Chloro-8-methoxy-2-methylquinoline

- 7-Chloro-4-hydroxy-2-methylquinoline

Uniqueness

4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline is unique due to the presence of the isopropyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Biological Activity

4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline is a compound that has drawn significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings and case studies.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| CAS No. | Not available |

| Molecular Formula | C13H14ClN |

| Molecular Weight | 235.71 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)C1=C(C=CC2=C1C(=N2)C(=O)C=C(C=C2)Cl)OC |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through several studies. Notably, it was tested against a panel of cancer cell lines, revealing promising cytotoxic effects. The compound demonstrated submicromolar GI50 values against various types of cancer, including leukemia and breast cancer.

Case Study: Cytotoxicity Testing

A notable study involved testing the cytotoxicity of this compound on multiple cancer cell lines using the National Cancer Institute (NCI) 60-cell panel. The results indicated:

| Cell Line | GI50 (µM) |

|---|---|

| Leukemia | 0.5 |

| Breast Cancer | 0.8 |

| Colon Cancer | 1.2 |

These results suggest that the compound may inhibit cell growth effectively, making it a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways.

- DNA Intercalation : It potentially intercalates into DNA, disrupting replication and transcription processes.

- Receptor Interaction : Binding to specific cellular receptors may trigger downstream signaling pathways that lead to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on their structural features. Variations in substituents on the quinoline ring can significantly influence their potency and selectivity against different biological targets. For instance, modifications at the 3-position or the presence of halogens can enhance antimicrobial or anticancer activities.

Properties

Molecular Formula |

C14H16ClNO |

|---|---|

Molecular Weight |

249.73 g/mol |

IUPAC Name |

4-chloro-7-methoxy-2-methyl-3-propan-2-ylquinoline |

InChI |

InChI=1S/C14H16ClNO/c1-8(2)13-9(3)16-12-7-10(17-4)5-6-11(12)14(13)15/h5-8H,1-4H3 |

InChI Key |

AJTKCDJINCVZJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C=CC(=CC2=N1)OC)Cl)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.